Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol
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Overview
Description
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol is a compound that combines the properties of benzoic acid and a disulfide-containing alcohol. Benzoic acid is a well-known organic compound with the formula C7H6O2, commonly used as a food preservative and in various industrial applications. The addition of the 2-(2-hydroxyethyldisulfanyl)ethanol moiety introduces unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol typically involves the reaction of benzoic acid with 2-(2-hydroxyethyldisulfanyl)ethanol under specific conditions. One common method includes the esterification of benzoic acid with the alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microwave-assisted synthesis has been explored to enhance reaction rates and selectivity . This method allows for precise control over temperature and reaction time, leading to higher efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can interact with various biological molecules. This redox activity is crucial in modulating cellular processes and can influence pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid used as a preservative.
2-(2-hydroxyethyldisulfanyl)ethanol: A disulfide-containing alcohol with redox properties.
2-[(2-Hydroxyethyl)disulfanyl]ethyl acetate: A similar compound with an acetate group instead of a benzoic acid moiety.
Uniqueness
Benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol is unique due to the combination of the aromatic carboxylic acid and the disulfide-containing alcohol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
265094-76-6 |
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Molecular Formula |
C18H22O6S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
benzoic acid;2-(2-hydroxyethyldisulfanyl)ethanol |
InChI |
InChI=1S/2C7H6O2.C4H10O2S2/c2*8-7(9)6-4-2-1-3-5-6;5-1-3-7-8-4-2-6/h2*1-5H,(H,8,9);5-6H,1-4H2 |
InChI Key |
BQSBWSHISCCDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CSSCCO)O |
Origin of Product |
United States |
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